Undecylenic acid has been a well-established topical treatment for fungal skin infections []. However, the exact mechanism behind its antifungal activity is still under investigation. Scientific research suggests it disrupts the fungal cell membrane and inhibits biofilm formation.
Beyond its established use against fungal infections, scientific research is exploring the potential of undecylenic acid in other areas:
Undecylenic acid is an organic compound with the chemical formula and is classified as an unsaturated fatty acid. It appears as a colorless oil and is primarily derived from castor oil through the pyrolysis of ricinoleic acid. This compound has a terminal double bond, which contributes to its unique chemical properties and biological activities. Undecylenic acid is widely recognized for its applications in pharmaceuticals, personal care products, and industrial processes, particularly in the production of Nylon-11 and various antifungal treatments .
Undecylenic acid exhibits notable biological activities, particularly its antifungal properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, by disrupting biofilm formation and inhibiting the transition from yeast to filamentous forms. This mechanism involves interference with lipid metabolism and membrane integrity . Recent studies have also suggested potential anticancer properties, indicating that undecylenic acid may induce apoptosis in tumor cells when formulated with L-arginine .
The primary synthesis method for undecylenic acid involves the pyrolysis of ricinoleic acid derived from castor oil. This process occurs at temperatures between 500–600 °C in the presence of steam, resulting in undecylenic acid and heptanal as products . Alternative methods include:
Undecylenic acid has diverse applications across various fields:
Research has demonstrated that undecylenic acid interacts with biological membranes, affecting their integrity and functionality. Specifically, it disrupts the formation of biofilms by Candida albicans, which is crucial for its virulence. Additionally, studies on novel formulations combining undecylenic acid with amino acids like L-arginine have shown enhanced solubility and potential therapeutic effects against cancer cells by inducing apoptosis through caspase-dependent pathways .
Several compounds share structural similarities with undecylenic acid, each exhibiting unique properties:
Compound | Formula | Key Features |
---|---|---|
Decanoic Acid | Saturated fatty acid; less bioactive than undecylenic acid. | |
Dodecanoic Acid | Longer carbon chain; used in food industry. | |
Ricinoleic Acid | Precursor to undecylenic acid; contains hydroxyl group. | |
Oleic Acid | Monounsaturated fatty acid; widely used in cooking oils. |
Undecylenic acid's uniqueness lies in its specific antifungal activity and its ability to induce apoptosis in cancer cells, which are not common features among similar compounds .
Undecylenic acid (IUPAC name: undec-10-enoic acid) is a monounsaturated fatty acid characterized by a terminal double bond and a carboxylic acid group. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol. The structural formula is CH₂=CH(CH₂)₈COOH, featuring an 11-carbon chain with a double bond between the 10th and 11th carbons (Figure 1).
Property | Value | Source |
---|---|---|
CAS Registry Number | 112-38-9 | |
PubChem CID | 5634 | |
Synonyms | 10-Undecenoic acid, Declid, Sevinon | |
Density (25°C) | 0.907–0.919 g/cm³ | |
Boiling Point | 275°C (dec.) / 137°C (2 mmHg) |
The compound’s bifunctional nature—combining a reactive double bond and a carboxylic acid group—enables diverse chemical modifications, making it valuable in industrial and pharmaceutical applications.
Undecylenic acid was first isolated in 1877 by German chemist Friedrich Krafft during the pyrolysis of ricinoleic acid derived from castor oil. Early synthetic routes were refined by Perkins and Cruz in 1927, who established scalable methods for its production via transesterification and cracking of castor oil triglycerides.
Industrial production began in the 1940s when French chemists at Arkema (then Société Organico) developed a four-step process to convert undecylenic acid into 11-aminoundecanoic acid, the precursor for Nylon-11. This marked its transition from a laboratory curiosity to a cornerstone of bio-based polymer chemistry.
Undecylenic acid’s primary industrial role is in synthesizing Nylon-11 (polyamide-11), a high-performance polymer used in automotive, aerospace, and medical devices due to its resistance to corrosion and thermal stability. The production pathway involves:
Recent advancements include microwave-assisted pyrolysis, which achieves 77% yield of undecylenic acid methyl ester at 500°C, outperforming conventional methods.
As a natural antifungal agent, undecylenic acid inhibits Candida albicans morphogenesis by disrupting hyphal growth. Its zinc and calcium salts are used in over-the-counter antifungal powders and shampoos, leveraging synergistic astringent and antimicrobial properties.
The compound’s terminal double bond facilitates reactions such as:
Recent studies explore its use in hyaluronan conjugates for antioxidant encapsulation and biodegradable polymers, highlighting its versatility in green chemistry.
Undecylenic acid, systematically named undec-10-enoic acid, is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1] [2] [3]. The compound possesses the chemical formula CH₂=CH(CH₂)₈COOH, featuring a terminal vinyl group (C=C double bond) at the omega position and a carboxylic acid functional group [1] [3]. The structure contains an eleven-carbon aliphatic chain with the double bond located between carbon atoms 10 and 11, making it an omega-1 unsaturated fatty acid [1] [3] [4].
The compound exhibits a linear molecular configuration with the carboxylic acid group providing polarity to one end of the molecule while the hydrocarbon chain contributes to its lipophilic character [1] [3]. The presence of the terminal double bond makes undecylenic acid chemically reactive, particularly towards addition reactions, oxidation, and polymerization processes [5] [6]. The CAS Registry Number for undecylenic acid is 112-38-9 [1] [2] [3].
Undecylenic acid exists as a crystalline low melting solid or liquid at room temperature, depending on ambient conditions [3] [7]. The compound appears as a colorless to pale yellow viscous liquid or crystalline mass [1] [3]. It possesses a characteristic sweet woody odor [3]. Under standard laboratory conditions, the material typically presents as a mobile liquid due to its relatively low melting point [3] [7].
The melting point of undecylenic acid ranges from 21°C to 25°C, with most sources reporting values between 23-25°C [3] [8] [9] [10]. The compound exhibits thermal instability at elevated temperatures, with decomposition occurring around 275°C [8] [7]. Under reduced pressure conditions, undecylenic acid boils at 137°C at 2 mmHg [10] [11]. The relatively low melting point is attributed to the presence of the terminal double bond, which disrupts crystalline packing compared to saturated fatty acids of similar chain length [3].
Undecylenic acid demonstrates limited water solubility, being essentially insoluble in water with a reported solubility of 38.46 mg/L at 20°C [3] [10] [12]. The compound exhibits excellent solubility in organic solvents, being miscible with ethanol, methanol, chloroform, and benzene [3] [12]. It shows high solubility in acetone and is miscible with both fixed and volatile oils [3] [12]. The hydrophobic nature of the long carbon chain contributes to its poor water solubility, while the carboxylic acid group provides some degree of polarity that enables dissolution in polar organic solvents [12].
Table 1: Physical Properties of Undecylenic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₂₀O₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 184.28 | [1] [2] [3] |
CAS Registry Number | 112-38-9 | [1] [2] [3] |
Physical State at 25°C | Liquid/Crystalline low melting solid | [3] [7] |
Appearance | Colorless to pale yellow | [1] [3] |
Odor | Sweet woody | [3] |
Melting Point (°C) | 21-25 | [3] [8] [9] [10] |
Boiling Point (°C) | 275 (decomposes) / 137 at 2 mmHg | [8] [7] [10] |
Density (g/mL at 25°C) | 0.911-0.912 | [3] [8] [10] |
Refractive Index | 1.455 | [3] |
Vapor Pressure (Pa at 20°C) | 0.019 | [3] [10] |
Flash Point (°C) | 148-158 | [8] [10] |
Ionization Energy (eV) | 9 | [8] |
Table 2: Solubility Properties of Undecylenic Acid
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble / 38.46 mg/L at 20°C | [3] [10] [12] |
Ethanol | Soluble | [3] [12] |
Methanol | Soluble | [3] |
Chloroform | Miscible | [3] [12] |
Benzene | Miscible | [3] |
Acetone | Highly soluble | [12] |
Organic solvents (general) | Soluble | [3] [12] |
Fixed and volatile oils | Miscible | [3] |
The predicted pKa value of undecylenic acid is 4.78 ± 0.10, indicating it behaves as a weak acid in aqueous solution [3]. This value is consistent with other medium-chain fatty acids and reflects the influence of the carboxylic acid functional group. The compound exhibits an octanol-water partition coefficient (Log P) of 4.0 at 20°C, demonstrating its lipophilic character [3] [10]. The acid value ranges from 295-304 mg KOH/g, while the saponification value falls within the same range, confirming the presence of one free carboxylic acid group per molecule [3]. The iodine value of 132-136 g I₂/100g indicates the degree of unsaturation in the molecule [3].
Table 3: Acid Dissociation and Related Properties
Property | Value | Reference |
---|---|---|
pKa (predicted) | 4.78 ± 0.10 | [3] |
Log P (octanol/water) | 4.0 at 20°C | [3] [10] |
Acid Value (mg KOH/g) | 295-304 | [3] |
Saponification Value (mg KOH/g) | 295-304 | [3] |
Iodine Value (g I₂/100g) | 132-136 | [3] |
Infrared spectroscopy provides definitive identification of undecylenic acid through characteristic absorption bands corresponding to its functional groups [13] [14] [15]. The carboxylic acid group exhibits a distinctive broad O-H stretch between 2500-3300 cm⁻¹ and a strong C=O stretch at 1680-1760 cm⁻¹ [16]. The C-OH stretch appears as a medium intensity band at 1210-1320 cm⁻¹ [16]. The aliphatic chain contributes strong C-H stretching vibrations at 2800-3000 cm⁻¹ and medium intensity C-H bending modes at 1350-1470 cm⁻¹ [16].
The terminal vinyl group provides characteristic alkene absorptions, including a C=C stretch at 1640-1680 cm⁻¹ and =C-H stretching at 3000-3100 cm⁻¹ [16]. The =C-H bending vibrations appear at 650-1000 cm⁻¹ [16]. These spectroscopic features allow for unambiguous identification and structural confirmation of undecylenic acid [13] [15].
Table 4: Infrared Spectroscopy Characteristic Bands
Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |
---|---|---|---|
O-H stretch (carboxylic acid) | 2500-3300 | Strong, Broad | [16] |
C=O stretch (carboxylic acid) | 1680-1760 | Strong | [16] |
C-OH stretch | 1210-1320 | Medium | [16] |
C-H stretch (alkyl) | 2800-3000 | Strong | [16] |
C=C stretch (alkene) | 1640-1680 | Strong | [16] |
C-H bend (alkyl) | 1350-1470 | Medium | [16] |
=C-H stretch (terminal alkene) | 3000-3100 | Medium | [16] |
=C-H bend (alkene) | 650-1000 | Medium | [16] |
Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural elucidation of undecylenic acid [13] [17] [18]. ¹H NMR spectroscopy reveals characteristic signals for the terminal vinyl protons, typically appearing as multiplets around 5.0-6.0 ppm [13] [17]. The carboxylic acid proton exhibits a broad singlet around 10-12 ppm [17] [18]. The methylene protons of the alkyl chain appear as complex multiplets in the 1.2-2.4 ppm region, with the α-methylene protons adjacent to the carboxyl group appearing slightly downfield [17] [18].
¹³C NMR spectroscopy provides complementary structural information, with the carboxyl carbon appearing around 170-180 ppm [13] [18]. The terminal vinyl carbons resonate around 110-140 ppm, while the aliphatic chain carbons appear in the 20-40 ppm region [13] [18]. The unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra enable definitive structural assignment and purity assessment [13] [18].
Mass spectrometric analysis of undecylenic acid reveals characteristic fragmentation patterns that confirm its molecular structure [19] [20]. The molecular ion peak appears at m/z 184, corresponding to the molecular weight [2] [19] [20]. The base peak typically occurs at m/z 183, representing loss of a hydrogen atom (M-H) [2] [19] [20]. Significant fragment ions include m/z 165 (loss of COOH), m/z 55 (C₄H₇⁺), m/z 41 (C₃H₅⁺), and m/z 69 (C₅H₉⁺) [2] [19] [20].
The fragmentation pattern reflects typical behavior of unsaturated fatty acids, with preferential cleavage occurring adjacent to the double bond and loss of the carboxylic acid group [19] [20]. GC-MS analysis provides additional structural confirmation through retention time data and characteristic mass spectral libraries [19] [20].
Table 5: Mass Spectrometry Fragmentation Pattern
m/z | Relative Intensity (%) | Assignment | Reference |
---|---|---|---|
184 (M+) | 33.6 | Molecular ion | [2] [19] [20] |
183 (M-H) | 100 | Base peak (M-H) | [2] [19] [20] |
165 | 1.1-11 | Loss of COOH | [2] [19] [20] |
139 | 0.3-3 | Fragment | [2] [19] [20] |
111 | 0.2-2 | Fragment | [2] [19] [20] |
83 | 32.2 | C₆H₁₁⁺ | [2] [19] [20] |
69 | 43.4-45.8 | C₅H₉⁺ | [2] [19] [20] |
55 | 99.99 | C₄H₇⁺ | [2] [19] [20] |
41 | 84.75-91.60 | C₃H₅⁺ | [2] [19] [20] |
29 | 28.6-36.4 | CHO⁺ | [2] [19] [20] |
27 | 31.9 | C₂H₃⁺ | [2] [19] [20] |
Undecylenic acid exhibits diverse chemical reactivity patterns due to the presence of both the terminal double bond and the carboxylic acid functional group [5] [6] [21]. The compound readily undergoes ozonolysis reactions, where ozone cleaves the double bond to form aldehydes and Criegee biradicals [5] [6] [22] [23]. This reaction proceeds through the formation of primary ozonides that subsequently decompose, yielding formaldehyde and sebacic acid derivatives [5] [6].
Hydrosilylation reactions occur readily with silicon hydride surfaces at elevated temperatures (95°C), forming stable Si-C bonds while preserving the carboxylic acid functionality [24] [21] [25]. This reaction follows the Chalk-Harrod mechanism, involving oxidative addition of Si-H bonds and subsequent alkene insertion [21] [25]. The compound participates in polymerization reactions, serving as a monomer for the production of specialty polyurethanes and other polymeric materials [26] [27].
Oxidation reactions with ozone under atmospheric conditions lead to the formation of organic peroxides and secondary ozonides [5] [6]. These products exhibit photochemical activity and can undergo further decomposition to yield various carbonyl compounds [5] [6]. Thermal decomposition occurs at temperatures above 200°C, initially involving coupling of carboxyl groups to form anhydrides, followed by decarboxylation at higher temperatures [28].
Table 6: Chemical Reactivity Patterns
Reaction Type | Conditions | Products | Reference |
---|---|---|---|
Ozonolysis | O₃, low temperature | Aldehydes, Criegee biradicals | [5] [6] [22] [23] |
Hydrosilylation | Si-H surface, 95°C | Si-C bonded surface | [24] [21] [25] |
Thermal decomposition (carboxyl coupling) | 200-250°C | Anhydrides | [28] |
Oxidation (with ozone) | O₃, atmospheric conditions | Peroxides, secondary ozonides | [5] [6] |
Polymerization | Various initiators | Polyurethanes | [26] [27] |
Esterification | Alcohols, acid catalyst | Esters | [1] |
Reduction to aldehyde | Acid chloride formation, reduction | Undecylene aldehyde | [1] |
Hydrogenation | H₂, metal catalyst | Undecanoic acid | [1] |
Undecylenic acid demonstrates moderate thermal stability under normal storage conditions but undergoes degradation at elevated temperatures [28]. The compound exhibits stability up to approximately 200°C, above which thermal decomposition begins [28]. The initial degradation mechanism involves coupling of carboxylic acid groups to form anhydrides, occurring between 200-250°C [28]. Subsequent heating to 250-300°C results in decomposition of these anhydrides with loss of the functional group [28].
The presence of the terminal double bond makes undecylenic acid susceptible to oxidative degradation under atmospheric conditions [5] [6]. Exposure to ozone results in the formation of various oxidation products, including organic peroxides, aldehydes, and secondary ozonides [5] [6]. These oxidation products can undergo further photochemical decomposition when exposed to UV radiation above 295 nm [5] [6].
Irritant